molecular formula C10H5Cl3 B140509 1,3,7-Trichloronaphthalene CAS No. 55720-37-1

1,3,7-Trichloronaphthalene

Cat. No.: B140509
CAS No.: 55720-37-1
M. Wt: 231.5 g/mol
InChI Key: CFEUGIGSIREATC-UHFFFAOYSA-N
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Description

1,3,7-Trichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of three chlorine atoms attached to the naphthalene ring at positions 1, 3, and 7. Its molecular formula is C10H5Cl3, and it has a molecular weight of 231.51 g/mol

Mechanism of Action

Target of Action

1,3,7-Trichloronaphthalene is a chloronaphthalene (CN) that can bind to the aryl hydrocarbon receptor (AhR) . The AhR is a type of protein that regulates the expression of several genes involved in biological processes such as cell growth and response to environmental changes.

Mode of Action

The interaction of this compound with its target, the AhR, leads to changes in the receptor’s activity. This interaction can alter the expression of genes regulated by the AhR, leading to various cellular responses . .

Pharmacokinetics

Based on its chemical properties, it can be inferred that it is likely to have low water solubility and high lipid solubility, which could influence its absorption and distribution in the body

Result of Action

Given its interaction with the AhR, it is likely to influence gene expression and cellular responses regulated by this receptor

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light can lead to its photodegradation Additionally, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment

Preparation Methods

1,3,7-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms at the desired positions . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

1,3,7-Trichloronaphthalene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1,3,7-Trichloronaphthalene can be compared with other chlorinated naphthalenes such as 1,2,4-Trichloronaphthalene and 1,2,3-Trichloronaphthalene. While these compounds share similar structural features, their chemical properties and reactivity can differ due to the positions of the chlorine atoms on the naphthalene ring . For example, 1,2,4-Trichloronaphthalene may exhibit different reactivity in substitution reactions compared to this compound due to the electronic effects of the chlorine atoms.

Similar Compounds

Properties

IUPAC Name

1,3,7-trichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEUGIGSIREATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204263
Record name 1,3,7-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-37-1
Record name Naphthalene, 1,3,7-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Trichloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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